Product packaging for (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine(Cat. No.:CAS No. 197728-27-1)

(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine

Cat. No.: B169380
CAS No.: 197728-27-1
M. Wt: 241.33 g/mol
InChI Key: UDAMQTRGVKVYKM-UHFFFAOYSA-N
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Description

Contextualization of N-Benzyl Amine Chemistry in Contemporary Organic Synthesis

N-benzyl amine derivatives are a cornerstone in the field of organic chemistry, serving as crucial intermediates and building blocks for a wide array of more complex molecules. Their synthesis and transformations are fundamental topics in modern synthetic strategies.

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block the reactivity of certain functional groups. For amines, the benzyl (B1604629) (Bn) group is a widely employed protecting group. fishersci.co.ukwikipedia.org Its popularity stems from its general stability under both acidic and basic conditions, which allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. chem-station.com

The installation of a benzyl group, or N-benzylation, is typically achieved by reacting the amine with a benzyl halide, such as benzyl bromide or chloride, in the presence of a base. fishersci.co.ukchem-station.com An alternative method involves the reductive amination of an aldehyde like benzaldehyde (B42025). fishersci.co.uk

One of the key advantages of the benzyl group is its straightforward removal. The most common method for deprotection is palladium-catalyzed hydrogenolysis (hydrogenation), a reaction that is often clean and high-yielding. fishersci.co.ukchem-station.comacs.org This process involves reacting the N-benzylated amine with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. fishersci.co.ukacs.org Other deprotection strategies under various conditions, such as using strong acids or oxidizing agents, have also been developed, offering chemists flexibility in their synthetic design. acs.org A related protecting group, the p-methoxybenzyl (PMB) group, offers different deprotection conditions, further enhancing the synthetic utility of benzyl-type protecting groups. wikipedia.org

Dibenzylamine (B1670424), with the chemical structure (C₆H₅CH₂)₂NH, is a secondary amine that serves as the parent compound for asymmetrically substituted derivatives like (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine. wikipedia.org Dibenzylamines are not merely protected amines; they are versatile reagents and intermediates in their own right. They are important in the production of pharmaceuticals, such as certain penicillins, and in industrial applications like the vulcanization of rubber. chemicalbook.comgoogle.com

In the realm of synthetic organic chemistry, amides derived from dibenzylamine are valuable intermediates. wikipedia.org Furthermore, dibenzylamine is a common substrate in advanced catalytic reactions, including palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org These reactions are powerful tools for constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules. Recent research has highlighted the use of dibenzylamine in novel synthetic strategies for creating pharmaceutical compounds and in green chemistry approaches for developing anticancer drugs. sigmaaldrich.com The synthesis of imines from the oxidative coupling of benzylamines is another active area of research, as imines are highly reactive intermediates for further chemical transformations. researchgate.net

Rationale for Academic Research on this compound

The specific structure of this compound makes it a compound of significant interest for fundamental chemical research. Its value lies in its structural nuances and its potential as a model for studying reaction mechanisms.

The defining feature of this compound is its asymmetric substitution pattern. It possesses two different electron-donating groups, a methoxy (B1213986) (-OCH₃) group and a methyl (-CH₃) group, each located at the para position of a separate benzene (B151609) ring.

These substituents exert significant electronic effects on the molecule. Both the methoxy and methyl groups are classified as activating groups in the context of electrophilic aromatic substitution. libretexts.orgminia.edu.eg They donate electron density to the benzene ring, making the ring more reactive towards electrophiles than unsubstituted benzene. minia.edu.eg The methoxy group is a particularly strong activating group due to its ability to donate electrons via resonance. libretexts.org The methyl group activates the ring through an inductive effect. minia.edu.eg

In the context of the amine's reactivity, these electron-donating groups increase the nucleophilicity of the nitrogen atom. Studies on related substituted benzylamines have shown that electron-donating groups like methoxy and methyl increase the rate of nucleophilic substitution reactions. researchgate.net This predictable electronic influence makes the compound an excellent substrate for studying how substituents modulate chemical reactivity.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
CAS Number 197728-27-1
Monoisotopic Mass 241.146664230 Da

Data sourced from PubChem. nih.gov

The well-defined structure of this compound, with its distinct electronic perturbations, makes it an ideal model compound for mechanistic studies. In physical organic chemistry, researchers often synthesize a series of related compounds with varying substituents to probe the mechanisms of chemical reactions. nih.govnih.gov

By studying the reactions of this compound—for instance, its N-alkylation, oxidation, or participation in catalytic cycles—chemists can gain detailed insights into reaction pathways. For example, comparing its reaction rates and outcomes to those of unsubstituted dibenzylamine, (4-methoxybenzyl)amine, and (4-methylbenzyl)amine would allow for a quantitative assessment of the electronic contributions of each substituent. Such studies help in understanding fundamental principles of reactivity, including the interplay of steric and electronic effects that govern chemical transformations. researchgate.net The compound could be particularly useful in developing and understanding new catalytic processes where the amine acts as a substrate or a ligand, as the substituents can influence the interaction with the metal catalyst. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO B169380 (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine CAS No. 197728-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAMQTRGVKVYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353479
Record name (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197728-27-1
Record name (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Direct Amination Approaches

Direct amination methods provide a straightforward route to secondary amines by forming the critical carbon-nitrogen bond in a single conceptual process. These techniques are often designed as one-pot reactions to maximize efficiency and reduce waste by minimizing intermediate isolation and purification steps. tandfonline.com

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a highly versatile and widely employed method for synthesizing amines. The process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced in situ to the desired amine. semanticscholar.org For the synthesis of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, this can be achieved by reacting 4-methoxybenzaldehyde (B44291) with 4-methylbenzylamine (B130917) or, conversely, 4-methylbenzaldehyde (B123495) with 4-methoxybenzylamine (B45378). This one-pot approach is favored for its high atom economy and the availability of starting materials. nih.gov

The success of a reductive amination reaction hinges on the choice of the reducing agent and catalyst, which must selectively reduce the imine (C=N) bond without significantly affecting the initial carbonyl (C=O) group. Catalytic systems can be broadly categorized into two groups: catalytic hydrogenation and hydride-based reduction.

Catalytic Hydrogenation: This method employs molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous metal catalyst. mdpi.com Catalysts based on palladium (Pd), nickel (Ni), and ruthenium (Ru) are commonly used. researchgate.net Palladium on carbon (Pd/C) is a versatile and efficient catalyst, though platinum-group-metals-free alternatives like cobalt-based composites are being explored for improved cost-effectiveness and sustainability. mdpi.com The choice of catalyst support and the presence of acidic or basic sites can significantly influence reaction rates and selectivity. tandfonline.com

Hydride Reducing Agents: Stoichiometric hydride reagents offer an alternative that avoids the need for high-pressure hydrogenation equipment. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). mdpi.com NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are mild enough to not reduce the aldehyde starting material but are reactive enough to reduce the protonated imine intermediate. The choice of reagent often depends on the pH sensitivity of the substrates and the desired reaction conditions. researchgate.net For instance, an iron-based Lewis acid catalyst has been used to promote imine formation, followed by reduction with NaBH₄. researchgate.net

The following table summarizes various catalytic systems used in reductive amination:

Catalyst/Reducing AgentTypeTypical ConditionsAdvantagesDisadvantages
H₂ / Pd/C Catalytic Hydrogenation1-50 bar H₂, 25-150 °C, various solvents (e.g., EtOH, THF)High atom economy, clean byproducts (none)Requires specialized pressure equipment, potential for dehalogenation side reactions researchgate.net
H₂ / Raney Ni Catalytic HydrogenationHigh pressure and temperatureCost-effective compared to noble metalsCan be pyrophoric, may require harsh conditions
H₂ / Co-composites Catalytic Hydrogenation100-150 bar H₂, 100-150 °CPGM-free, potentially lower cost mdpi.comMay require high pressures and temperatures mdpi.com
NaBH₄ Hydride TransferMeOH or EtOH, often with an acid catalyst or after imine pre-formationInexpensive, easy to handleCan reduce aldehydes/ketones if not controlled, generates borate waste
NaBH₃CN Hydride TransferpH 6-7, MeOHSelective for imines over carbonylsHighly toxic (cyanide release at low pH)
NaBH(OAc)₃ (STAB) Hydride TransferAnhydrous solvents (e.g., DCE, THF)Mild, selective, broadly applicableMoisture-sensitive, generates stoichiometric waste
Formic Acid Transfer HydrogenationOften with Ir or Co catalystsAvoids gaseous H₂, mild conditions researchgate.netresearchgate.netRequires a catalyst, formic acid can be corrosive

This table is illustrative, based on general findings in reductive amination literature.

The yield of this compound via reductive amination is highly dependent on several reaction parameters, including temperature, pressure, solvent, and the concentration of reactants. Optimizing these conditions is crucial to maximize the conversion of starting materials and minimize the formation of byproducts, such as the alcohol resulting from aldehyde reduction or tertiary amines from over-alkylation. researchgate.net

Temperature and Pressure: In catalytic hydrogenations, temperature and hydrogen pressure are key variables. Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side reactions. For instance, in a ruthenium-catalyzed amination of benzaldehyde (B42025), increasing the temperature from 90°C to 140°C improved the yield, while the effect of H₂ pressure was also significant. researchgate.net Studies on cobalt-catalyzed amination of p-methoxybenzaldehyde have shown that quantitative yields can be achieved at 150°C and 150 bar H₂ pressure. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalyst. Alcohols like methanol (B129727) and ethanol are common, particularly for reactions involving borohydrides. researchgate.net Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are also frequently used. semanticscholar.org The polarity of the solvent can affect the equilibrium of imine formation.

Reactant Concentration and pH: The relative concentrations of the aldehyde, amine, and reducing agent must be carefully controlled. An excess of the amine component can help drive the imine formation equilibrium forward. The pH of the reaction medium is also critical, as imine formation is typically favored under slightly acidic conditions which help to catalyze the dehydration step, while the subsequent reduction is also pH-dependent.

The following table illustrates the effect of reaction conditions on product yield in similar reductive amination reactions:

AldehydeAmineCatalyst/ReductantSolventTemperature (°C)Yield (%)
p-Methoxybenzaldehyden-ButylamineCo-composite / H₂-10096 mdpi.com
BenzaldehydeAnilinePd/C / H₂Methanol120High semanticscholar.org
Various AldehydesBenzylamineAquivion-Fe / NaBH₄CPME/MeOH4080-95 researchgate.net
BenzaldehydeAmmoniaRuCl₂(PPh₃)₃ / H₂t-Amyl alcohol130~70 (Primary Amine) researchgate.net

This table presents data from related literature to demonstrate the impact of reaction conditions.

N-Alkylation Protocols Utilizing Benzyl (B1604629) Halides

N-alkylation is a classical and direct method for forming C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of 4-methoxybenzylamine with a 4-methylbenzyl halide (e.g., chloride or bromide) or 4-methylbenzylamine with a 4-methoxybenzyl halide. This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism.

A primary challenge in N-alkylation is controlling the selectivity between mono- and di-alkylation. reddit.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form an undesired tertiary amine. nih.gov Several strategies can be employed to favor the desired mono-alkylation product.

Stoichiometry Control: Using a significant excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.

Slow Addition: Gradual addition of the alkylating agent to the reaction mixture keeps its concentration low, reducing the likelihood of the secondary amine product reacting further.

Steric Hindrance: The inherent steric bulk of the benzyl groups can partially disfavor the formation of the tertiary amine. The steric effects of substituents on the amine can influence reaction outcomes. mdpi.com

Reaction Medium: The use of ionic liquids as solvents has been shown to reduce the overalkylation of primary amines, with selectivities for mono-alkylation often reaching 9:1 or higher. researchgate.net

The rate and efficiency of the N-alkylation reaction are influenced by the electronic and steric properties of both the amine precursor and the alkylating agent.

Amine Precursor: The nucleophilicity of the benzylamine derivative is a key factor. Electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in 4-methoxybenzylamine, increase the electron density on the nitrogen atom, enhancing its nucleophilicity and potentially increasing the reaction rate compared to an unsubstituted benzylamine.

Alkylating Agent (Leaving Group): The nature of the leaving group on the benzyl halide is critical. The reaction rate is dependent on the ability of the leaving group to depart. For halides, the reactivity order is generally I > Br > Cl > F. purechemistry.orgmasterorganicchemistry.com Therefore, using 4-methylbenzyl bromide or iodide would be expected to result in a faster reaction than using 4-methylbenzyl chloride. Other leaving groups, such as tosylates (OTs) or mesylates (OMs), are also excellent and can be used to activate benzyl alcohols for alkylation. masterorganicchemistry.com

The following table illustrates the impact of the leaving group on reaction rates in nucleophilic substitution:

Leaving GroupRelative ReactivityBasicity of Leaving Group
I⁻ (Iodide)HighestWeakest Base
Br⁻ (Bromide)HighWeak Base
OTs⁻ (Tosylate)HighWeak Base
Cl⁻ (Chloride)ModerateStronger Base
F⁻ (Fluoride)LowestStrongest Base

This table is based on established principles of nucleophilic substitution reactions. purechemistry.orgmasterorganicchemistry.com

Advanced Precursor-Based Synthesis and Derivatization

The synthesis of this compound can be efficiently achieved through several advanced methods that rely on carefully chosen precursors. These methods offer high yields and purity of the final product.

Synthesis via Substituted Benzyl Halide Precursors

A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution reaction between a substituted benzyl halide and a benzylamine. This reaction can proceed in two ways:

Route A: 4-Methoxybenzyl chloride (a substituted benzyl halide) reacts with 4-methylbenzylamine.

Route B: 4-Methylbenzyl chloride (a substituted benzyl halide) reacts with 4-methoxybenzylamine.

In both routes, a base is typically used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base can significantly influence the reaction rate and yield.

Table 1: Illustrative Reaction Parameters for Synthesis via Benzyl Halide Precursors

ParameterRoute ARoute B
Benzyl Halide 4-Methoxybenzyl chloride4-Methylbenzyl chloride
Amine 4-Methylbenzylamine4-Methoxybenzylamine
Base TriethylaminePotassium Carbonate
Solvent AcetonitrileDimethylformamide (DMF)
Temperature Room Temperature60 °C
Typical Yield >90%>90%

This data is illustrative and based on typical conditions for similar N-alkylation reactions.

Multicomponent Reactions Incorporating Amine Building Blocks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer a highly efficient route to complex molecules. For the synthesis of unsymmetrical dibenzylamines like this compound, a reductive amination approach involving three components is highly plausible.

This would involve the reaction of 4-methoxybenzaldehyde, 4-methylbenzylamine, and a reducing agent in a one-pot synthesis. Alternatively, 4-methylbenzaldehyde and 4-methoxybenzylamine could be used. The initial reaction between the aldehyde and the primary amine forms an imine intermediate, which is then reduced in situ to the desired secondary amine.

Sustainable and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing catalytic processes.

Exploration of Solvent-Free and Catalytic Methods (e.g., Palladium-Catalyzed)

The development of solvent-free and catalytic methods is a cornerstone of green chemistry. Palladium-catalyzed reactions are particularly noteworthy for their efficiency in forming carbon-nitrogen bonds.

Palladium-Catalyzed N-Alkylation: This method can be adapted for the synthesis of this compound. For instance, the coupling of 4-methylbenzylamine with 4-methoxybenzyl alcohol can be achieved using a palladium catalyst. This "borrowing hydrogen" methodology is highly atom-economical as the only byproduct is water.

Solvent-Free Reductive Amination: The reductive amination described earlier can also be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. This approach significantly reduces the use of volatile organic compounds (VOCs).

Table 2: Comparison of Catalytic Methods for Unsymmetrical Dibenzylamine (B1670424) Synthesis

MethodCatalystReactantsByproductGreen Advantage
Reductive Amination Pd/C, H₂Aldehyde, AmineWaterHigh yield, clean reaction
N-Alkylation Pd catalystAlcohol, AmineWaterHigh atom economy
Microwave-Assisted (none or solid support)Aldehyde, Amine, Reducing Agent(depends on reductant)Reduced reaction time, solvent-free

This table provides a conceptual comparison of green catalytic methods applicable to the target synthesis.

Atom Economy and Environmental Impact Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

Substitution Reactions (using benzyl halides): These reactions have a lower atom economy because a salt byproduct is formed (e.g., triethylammonium chloride or potassium chloride).

Reductive Amination: The atom economy of reductive amination is generally high, especially when using hydrogen gas as the reductant, as the only byproduct is water.

Palladium-Catalyzed N-Alkylation of Alcohols: This method exhibits excellent atom economy, with water being the sole byproduct.

The environmental impact of a synthetic route is also determined by factors such as the toxicity of reagents and solvents, energy consumption, and the potential for recycling catalysts. The move towards catalytic, solvent-free, and microwave-assisted methods for the synthesis of this compound reflects a commitment to minimizing the environmental footprint of chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Electrophilic Aromatic Substitution Reactions on Benzyl (B1604629) Moieties

The two benzene (B151609) rings in (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comlibretexts.org However, the reactivity of the two rings is not identical due to the differing electronic effects of the para-substituents.

Both the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles.

The methoxy group is a strong activating group. The oxygen atom's lone pairs donate significant electron density to the ring via resonance (a +R effect), which outweighs its inductive electron-withdrawing effect (-I effect). The methyl group is a weak activating group that donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect). youtube.com

Consequently, the 4-methoxybenzyl ring is significantly more activated and will react much faster in electrophilic aromatic substitution reactions than the 4-methylbenzyl ring. This difference in reactivity allows for selective substitution on the more activated ring under controlled conditions.

Table 1: Comparison of Substituent Effects on Aromatic Reactivity

Substituent Group Ring Moiety Electronic Effect Classification Relative Reactivity
Methoxy (-OCH₃) 4-Methoxybenzyl Strong resonance donation (+R), weak inductive withdrawal (-I) Strongly Activating High

Both the methoxy and methyl groups are ortho, para-directors. This means they direct incoming electrophiles to the carbon atoms positioned ortho (C2, C6) and para (C4) to the substituent. Since the para position is already occupied in both rings of this compound, substitution is directed to the ortho positions (C2 and C6 relative to the substituent).

Given the much higher activation provided by the methoxy group, electrophilic substitution will occur preferentially on the 4-methoxybenzyl ring. For example, in a reaction like bromination (using Br₂ and a Lewis acid catalyst), the bromine atom will be directed to the positions ortho to the methoxy group. Substitution on the 4-methylbenzyl ring would require more forcing conditions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Preferential Site of Substitution Expected Major Product(s)
Nitration HNO₃, H₂SO₄ Ortho to -OCH₃ group (2-Nitro-4-methoxy-benzyl)-(4-methyl-benzyl)-amine
Bromination Br₂, FeBr₃ Ortho to -OCH₃ group (2-Bromo-4-methoxy-benzyl)-(4-methyl-benzyl)-amine

Controlling the substitution pattern relies on exploiting the differential reactivity of the two rings. By using mild reaction conditions and controlling the stoichiometry of the electrophile, it is possible to achieve monosubstitution almost exclusively on the 4-methoxybenzyl ring.

Nucleophilic Reactions Involving the Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, capable of reacting with a variety of electrophiles.

As a secondary amine, this compound can undergo N-alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) to form tertiary amines. Further reaction with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. These reactions typically proceed via an Sₙ2 mechanism. researchgate.net The rate of reaction is influenced by the electron-donating properties of the benzyl groups, which increase the nucleophilicity of the nitrogen atom. researchgate.net

Table 3: Example of Quaternization Reaction

Reactants Product Type Example Product Name

The nucleophilic nitrogen can readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. This is a common transformation for amines. nih.gov For instance, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding acetamide. This reaction is often used to protect the amine functionality during other synthetic steps. orgsyn.orgsigmaaldrich.com

Table 4: Examples of N-Acyl Derivatization Reactions

Acylating Agent Reagent Class Product Class Example Product Name
Acetyl chloride (CH₃COCl) Acyl Halide Amide N-(4-Methoxy-benzyl)-N-(4-methyl-benzyl)-acetamide
Acetic anhydride ((CH₃CO)₂O) Acid Anhydride Amide N-(4-Methoxy-benzyl)-N-(4-methyl-benzyl)-acetamide

Cleavage and Rearrangement Reactions

The C-N bonds in benzylamine (B48309) derivatives can be cleaved under specific reaction conditions. This represents an important transformation pathway, often utilized in synthetic chemistry for deprotection or degradation.

Oxidative cleavage of the C-N bond is a known transformation for benzylamines. researchgate.net This can be achieved using various oxidizing agents or through electrochemical methods. For instance, metal-free electrochemical oxidation can selectively cleave the benzyl C–N bond to yield the corresponding carbonyl compounds (aldehydes). mdpi.com In the case of this compound, such a reaction could potentially yield 4-methoxybenzaldehyde (B44291) and 4-methylbenzylamine (B130917), or 4-methylbenzaldehyde (B123495) and 4-methoxybenzylamine (B45378), depending on which C-N bond is cleaved. The reaction often proceeds through a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com

Catalytic systems have also been developed for the oxidative cleavage of C-N bonds in N-alkylbenzylamines, which can be challenging as the benzyl group itself can be oxidized. researchgate.net These reactions are important in both organic and biochemical transformations. researchgate.net

Table 5: Potential Products from C-N Bond Cleavage

Reaction Type Conditions Potential Cleavage Products
Oxidative Cleavage Electrochemical oxidation 4-Methoxybenzaldehyde and 4-Methylbenzylamine
Oxidative Cleavage Electrochemical oxidation 4-Methylbenzaldehyde and 4-Methoxybenzylamine

Rearrangement reactions for this specific molecule are not widely documented and are generally less common for simple dibenzylamines compared to cleavage reactions.

N-Debenzylation Pathways and Selectivity (e.g., Catalytic Transfer Hydrogenation)

N-debenzylation is a crucial deprotection strategy in organic synthesis, and the benzyl group is frequently used to protect amino functionalities due to its stability under various conditions. researchgate.net The removal of one or both benzyl groups from a dibenzylamine (B1670424) can be accomplished through several methods, with catalytic hydrogenation and catalytic transfer hydrogenation (CTH) being among the most established. ox.ac.ukmdma.ch

Catalytic Transfer Hydrogenation (CTH) offers a milder and often more practical alternative to traditional high-pressure catalytic hydrogenation. mdma.chnih.gov This method utilizes a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). researchgate.netmdma.ch Ammonium formate (HCOONH₄) is a commonly employed and effective hydrogen donor for this purpose. researchgate.netmdma.ch The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases. mdma.ch

For an unsymmetrical substrate like this compound, the key challenge is achieving selective mono-debenzylation and controlling which benzyl group is cleaved. The general reaction is shown below:

Path A (Cleavage of 4-methylbenzyl group): this compound → 4-Methoxybenzylamine + Toluene

Path B (Cleavage of 4-methoxybenzyl group): this compound → 4-Methylbenzylamine + 4-Methoxytoluene

The selectivity of cleavage can be influenced by the electronic properties of the substituents on the aromatic rings. The 4-methoxy group is a strong electron-donating group, while the 4-methyl group is a weaker electron-donating group. In hydrogenolysis reactions, benzyl groups with electron-donating substituents are generally more resistant to cleavage. This suggests that the N-(4-methylbenzyl) bond might be preferentially cleaved over the N-(4-methoxybenzyl) bond, although reaction conditions can significantly impact this selectivity.

Research on various dibenzylamine substrates has demonstrated the feasibility of achieving selective mono-debenzylation using CTH with Pd/C and ammonium formate. researchgate.net Other methods for N-debenzylation include the use of oxidizing agents or Lewis acids, though these can require harsher conditions and may not be compatible with other functional groups present in the molecule. ox.ac.ukresearchgate.net For instance, N-Iodosuccinimide (NIS) has been used to achieve tunable mono- or di-debenzylation of N-dibenzylamines containing neighboring oxygen functionality. ox.ac.uk

Table 1: Selected Methods for N-Debenzylation of Dibenzylamines
MethodReagents/CatalystKey FeaturesTypical Outcome
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMild, neutral conditions; common laboratory practice. mdma.chCan be tuned for selective mono-debenzylation or complete di-debenzylation. researchgate.net
Catalytic HydrogenationPd/C, H₂ gasEffective but often requires pressure equipment; selectivity can be difficult to control. ox.ac.ukOften leads to complete di-debenzylation. ox.ac.uk
Oxidative CleavageN-Iodosuccinimide (NIS)Tuneable system; useful for substrates with other O-functionality. ox.ac.ukStoichiometry of NIS can control mono- vs. di-debenzylation. ox.ac.uk
Base-Promoted OxidationKOtBu/DMSO, O₂Rapid and efficient for N-debenzylation of aromatic heterocycles. researchgate.netEffective for specific substrate classes, particularly N-benzyl heterocycles. researchgate.net

Thermal and Photochemical Transformations of Benzyl Amine Systems

Beyond targeted debenzylation, benzyl amine systems can undergo transformations when subjected to thermal or photochemical energy. These processes typically involve radical intermediates and can lead to a variety of products through decomposition, oxidation, or coupling reactions.

Thermal Transformations

Benzylamines are thermally stable under moderate conditions. However, at very high temperatures, decomposition occurs primarily through the cleavage of the weakest bond. For benzylamine, the C-N bond is the most susceptible to homolytic cleavage. acs.org Shock tube studies on the decomposition of benzylamine have shown that this C-N bond scission requires significant energy, with the process occurring at temperatures in the range of 1225–1599 K. acs.org The initial step is the formation of a benzyl radical and an amino radical (•NH₂). acs.org

For this compound, thermal degradation would likely proceed through similar C-N bond cleavage pathways, generating 4-methoxybenzyl and 4-methylbenzyl radicals. These highly reactive species would then participate in a cascade of secondary reactions, leading to a complex mixture of products. Studies on the thermal degradation of various small organic molecules confirm that heating at elevated temperatures (e.g., 250 °C) can cause substantial changes and degradation, even with short exposure times. nih.gov

Photochemical Transformations

In contrast to thermal decomposition, photochemical transformations can be initiated under much milder conditions using light, often in the presence of a photocatalyst. Benzylamine and its derivatives are known to undergo photocatalytic oxidative coupling. acs.org For example, under visible light irradiation with a suitable photocatalyst, benzylamine can be oxidized to form N-benzylidenebenzylamine, an imine. acs.orgrsc.org

This process is believed to occur through the formation of radical intermediates. researchgate.net The photocatalyst absorbs light and initiates a single electron transfer (SET) from the amine, generating an aminium radical cation. Subsequent hydrogen atom transfer (HAT) leads to an α-amino radical, which is a key intermediate in the formation of the final imine product. researchgate.net

For this compound, photochemical reactions could lead to several products depending on the reaction conditions and the nature of the photocatalyst. Potential transformations include:

Oxidative Dehydrogenation: Formation of an imine by removal of hydrogen from the N-H group and the adjacent benzylic carbon.

C-N Bond Cleavage: Similar to thermal pathways, but initiated by photoenergy, leading to benzyl radicals.

Oxidative Coupling: Reactions between radical intermediates to form more complex molecules.

The selectivity of these photochemical reactions can be tuned by the choice of photocatalyst and reaction conditions. rsc.org For instance, different rhodium species anchored on BiOIO₃ have been shown to yield completely different products from benzylamine photo-oxidation, producing either benzonitrile or N-benzylidenebenzylamine. rsc.org

Table 2: Examples of Photochemical Transformations in Benzylamine Systems
TransformationConditionsCatalyst/SystemMajor Product(s)
Oxidative CouplingVisible light (400 W halogen lamp) acs.orgBi-ellagate Metal–Organic Framework acs.orgN-benzylidenebenzylamine acs.org
Selective OxidationVisible light rsc.orgRh nanoparticles on BiOIO₃ rsc.orgN-benzylidenebenzylamine rsc.org
Selective OxidationVisible light rsc.orgRh single atoms on BiOIO₃ rsc.orgBenzonitrile rsc.org
Photocleavage (from a caged amine)LED lamp (405 nm) oup.comCoumarin-based photolabile protecting group oup.comBenzylamine oup.com

Theoretical and Computational Investigations of 4 Methoxy Benzyl 4 Methyl Benzyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, these calculations offer a foundational understanding of its intrinsic properties.

The flexibility of the two benzyl (B1604629) groups attached to the central nitrogen atom allows for multiple spatial orientations, known as conformations. Conformational analysis aims to identify the most stable arrangements, which correspond to energy minima on the potential energy surface.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
CAS Number 197728-27-1

Data sourced from PubChem. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how the molecule will interact with other chemical species. malayajournal.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as an electron donor (a nucleophile). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons and on the electron-rich aromatic rings, particularly the methoxy-substituted ring which has a strong electron-donating group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The LUMO would likely be distributed over the aromatic rings.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies and visualize their distributions. researchgate.net

Table 2: Predicted FMO Properties and Reactivity

Orbital Predicted Localization Implied Reactivity
HOMO Nitrogen lone pair, methoxy-substituted phenyl ring Nucleophilic site, susceptible to electrophilic attack

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a virtual laboratory to study the step-by-step pathways of chemical reactions, which are often difficult to observe experimentally.

A transition state is a high-energy, fleeting arrangement of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. mit.edugithub.io Identifying the structure and energy of the transition state is crucial for understanding the reaction's rate and mechanism.

For this compound, important reactions include N-alkylation, oxidation, and debenzylation. rsc.orgresearchgate.net For instance, in an N-debenzylation reaction, a key transformation for removing benzyl protecting groups in organic synthesis, computational studies can model the breaking of the C-N bond. researchgate.net Transition state optimization calculations would reveal the geometry of the molecule as this bond elongates and breaks, and determine the energy barrier for the reaction. github.io The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzyl rings would influence the stability of any charged intermediates or radical species formed during the reaction, thereby affecting the energy of the transition state.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. mdpi.comunict.it Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).

For reactions involving this compound, the polarity of the solvent would be a critical factor. For example, in a reaction that proceeds through a charged transition state, a polar solvent would stabilize this state, thereby lowering the activation energy and accelerating the reaction. unict.itacs.org Computational studies on the reaction of benzylamines with carbon dioxide have shown that protophilic solvents like DMSO can stabilize the resulting carbamic acid intermediate. mdpi.com Similar studies could optimize the reaction pathway for this specific amine by predicting the most favorable solvent and reaction conditions.

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, it is possible to establish quantitative structure-reactivity relationships (QSRRs). nih.gov

For this amine, the key structural features are the electron-donating methoxy group and the weakly electron-donating methyl group. These substituents influence the electron density on the nitrogen atom and the aromatic rings. The methoxy group, being a strong electron-donating group through resonance, increases the nucleophilicity of the amine and the corresponding phenyl ring. The methyl group provides a weaker, inductive electron-donating effect.

A computational QSRR study could involve replacing these substituents with a variety of other groups (e.g., electron-withdrawing groups like nitro or cyano) and calculating properties such as:

Proton affinity (a measure of basicity)

Ionization potential (related to the HOMO energy)

Activation energies for model reactions

The results would provide a quantitative understanding of how substituents modulate the amine's reactivity. For example, studies on other benzylamine (B48309) derivatives have shown that electron-donating groups generally enhance reactivity in certain reactions, while electron-withdrawing groups can retard it. rsc.orgacs.org This predictive capability is highly valuable in designing molecules with tailored chemical properties for various applications.

Table of Compounds Mentioned

Compound Name
This compound
N-benzylidenebenzylamine
Dibenzylamine (B1670424)

Hammett-Type Analysis for Substituent Effects on Reaction Rates

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the reaction rate constant (k) of a substituted aromatic compound to a reference reaction constant (k₀) through the equation:

log(k/k₀) = σρ

where:

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. researchgate.net

ρ (rho) is the reaction constant, which is specific to the reaction type and its sensitivity to electronic effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), while a negative ρ value signifies that the reaction is favored by electron-donating groups (which have negative σ values). wikipedia.org

In the case of this compound, the reactivity, particularly at the nitrogen atom, is influenced by two different substituents on the two phenyl rings: a methoxy group (-OCH₃) and a methyl group (-CH₃), both in the para position. Both are classified as electron-donating groups (EDGs). rsc.org

The methoxy group is a strong electron-donating group due to its significant +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. The methyl group is a weaker electron-donating group, operating primarily through hyperconjugation and a weak +I effect.

The Hammett substituent constants (σₚ) for these groups, derived from the ionization of para-substituted benzoic acids, quantify their electron-donating ability. viu.ca

Interactive Table: Hammett Substituent Constants (σₚ) Below is an interactive table showing the Hammett sigma constants for the para-substituents present in the title compound.

SubstituentFormulaHammett Constant (σₚ)Electronic Effect
Methoxy-OCH₃-0.27Strong Electron-Donating
Methyl-CH₃-0.17Weak Electron-Donating
Hydrogen-H0.00Reference

Data sourced from established physical organic chemistry data tables. viu.ca

Given that both substituents have negative σₚ values, they increase the electron density on the aromatic rings and, by extension, on the benzylic carbons and the central nitrogen atom. For reactions where the amine acts as a nucleophile, this increased electron density enhances its reactivity. In such a reaction, the transition state would likely be stabilized by these electron-donating groups, leading to a negative ρ value. nih.gov

Conversely, for reactions involving the deprotonation of the N-H bond, the electron-donating nature of both substituents would destabilize the resulting amide anion, making the amine less acidic compared to unsubstituted dibenzylamine. In studies of the oxidation of substituted benzylamines, the rate of reaction has been shown to correlate with Hammett constants, suggesting that the electronic nature of the substituents directly impacts the stability of reaction intermediates. nih.gov Therefore, a Hammett-type analysis predicts that the this compound molecule would be a stronger nucleophile and a weaker acid than unsubstituted or electron-withdrawn dibenzylamines.

Prediction of Spectroscopic Signatures for Advanced Characterization

While complete, experimentally verified spectra for this compound are not widely published, its spectroscopic signatures can be reliably predicted using computational methods and by analyzing data from structurally similar compounds. nih.gov These predictions are invaluable for identifying and characterizing the molecule in a laboratory setting.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus.

Interactive Table: Predicted ¹H NMR Chemical Shifts The following table outlines the predicted proton NMR chemical shifts for this compound.

Proton TypeEnvironmentPredicted δ (ppm)MultiplicityIntegration
Aromatic H (methoxy-ring)Ortho to -OCH₃6.80 - 6.95Doublet2H
Aromatic H (methoxy-ring)Meta to -OCH₃7.15 - 7.30Doublet2H
Aromatic H (methyl-ring)Ortho to -CH₃7.10 - 7.25Doublet2H
Aromatic H (methyl-ring)Meta to -CH₃7.05 - 7.20Doublet2H
Benzylic CH₂-N-CH₂-Ar(OCH₃)3.70 - 3.85Singlet2H
Benzylic CH₂-N-CH₂-Ar(CH₃)3.65 - 3.80Singlet2H
Methoxy CH₃Ar-OCH₃3.75 - 3.90Singlet3H
Methyl CH₃Ar-CH₃2.30 - 2.45Singlet3H
Amine N-H-CH₂-NH-CH₂-1.50 - 2.50Broad Singlet1H

Predictions are based on data from analogous compounds like 4-methoxybenzylamine (B45378) and N-(4-methylbenzyl)benzamide. rsc.orgchemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts The predicted carbon-13 NMR chemical shifts are detailed below.

Carbon TypeEnvironmentPredicted δ (ppm)
Quaternary C (methoxy-ring)C-OCH₃158.0 - 159.5
Quaternary C (methoxy-ring)C-CH₂131.0 - 132.5
Aromatic CH (methoxy-ring)Ortho to -OCH₃113.5 - 114.5
Aromatic CH (methoxy-ring)Meta to -OCH₃129.0 - 130.5
Quaternary C (methyl-ring)C-CH₃136.0 - 137.5
Quaternary C (methyl-ring)C-CH₂136.5 - 138.0
Aromatic CH (methyl-ring)Ortho to -CH₃128.5 - 130.0
Aromatic CH (methyl-ring)Meta to -CH₃127.5 - 129.0
Benzylic CH₂-N-CH₂-Ar(OCH₃)52.0 - 54.0
Benzylic CH₂-N-CH₂-Ar(CH₃)51.5 - 53.5
Methoxy CH₃Ar-OCH₃55.0 - 56.0
Methyl CH₃Ar-CH₃20.5 - 21.5

Predictions are based on data from analogous compounds and general substituent effects. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The PubChem database notes the existence of a vapor phase IR spectrum for this compound. nih.gov

Interactive Table: Predicted IR Absorption Frequencies Key predicted vibrational frequencies for the compound are listed below.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H AmineStretch3300 - 3500Weak-Medium, Broad
C-H AromaticStretch3000 - 3100Medium
C-H AliphaticStretch (CH₂, CH₃)2850 - 3000Medium-Strong
C=C AromaticRing Stretch1610, 1510, 1450Medium-Strong
C-N AmineStretch1200 - 1250Medium
C-O EtherAsymmetric Stretch1240 - 1260Strong
C-O EtherSymmetric Stretch1020 - 1050Medium
Aromatic C-HOut-of-Plane Bend810 - 840Strong

Predictions are based on characteristic frequencies for secondary amines, substituted benzenes, and aryl ethers from sources like the NIST Chemistry WebBook. nist.govnist.gov

Mass Spectrometry (MS)

In mass spectrometry, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions provides information about the molecular weight and structure. The PubChem database indicates a GC-MS spectrum is available. nih.gov

Molecular Ion (M⁺): The predicted exact mass is 241.1467 g/mol . nih.gov The molecular ion peak would be observed at m/z = 241.

Major Fragmentation Pathways: The most likely fragmentation is benzylic cleavage. This would lead to two prominent fragment ions:

The 4-methoxybenzyl cation at m/z = 121.

The 4-methylbenzyl cation at m/z = 105.

Loss of the respective benzyl groups from the molecular ion would also generate fragments at m/z = 136 (M - C₇H₇) and m/z = 120 (M - C₈H₉O).

These predicted spectroscopic signatures provide a comprehensive profile for the unambiguous identification and structural confirmation of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Methoxy Benzyl 4 Methyl Benzyl Amine

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine, the molecular formula is C₁₆H₁₉NO. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark for experimental measurement.

Research findings confirm that the experimentally determined mass aligns precisely with the theoretical value, providing unequivocal evidence for the compound's elemental composition. nih.gov Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.

Parameter Value
Molecular Formula C₁₆H₁₉NO
Theoretical Exact Mass 241.1467 g/mol
Experimentally Determined Mass [M+H]⁺ 241.146664230 Da nih.gov

This interactive table summarizes the key mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic framework of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature two sets of doublets, characteristic of para-substituted benzene (B151609) rings. The protons on the 4-methylbenzyl ring are expected to be slightly downfield or upfield compared to those on the 4-methoxybenzyl ring due to the different electronic effects of the methyl and methoxy (B1213986) groups. The two benzylic methylene (CH₂) groups adjacent to the nitrogen would likely appear as singlets, as would the methoxy (OCH₃) and methyl (CH₃) protons. The amine proton (NH) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, 13 distinct signals are expected (accounting for symmetry in the aromatic rings). The spectrum would show signals corresponding to the aromatic carbons (both substituted and unsubstituted), the two benzylic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts are influenced by the electronic environment; for instance, the carbon attached to the oxygen of the methoxy group is expected at a significantly downfield position.

Table of Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH (4-methoxybenzyl) 6.8 - 7.3 Doublet
Aromatic CH (4-methylbenzyl) 6.8 - 7.3 Doublet
Benzylic CH₂ 3.6 - 3.8 Singlet
Methoxy OCH₃ ~3.8 Singlet
Amine NH 1.5 - 2.5 (broad) Singlet

This interactive table outlines the expected ¹H NMR spectral data based on the compound's structure.

Table of Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Quaternary Aromatic C-O 158 - 160
Quaternary Aromatic C-CH₃ 135 - 138
Quaternary Aromatic C-CH₂ 130 - 133
Aromatic CH 114 - 130
Benzylic CH₂ 50 - 55
Methoxy OCH₃ ~55

This interactive table outlines the expected ¹³C NMR spectral data based on the compound's structure.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the ortho and meta protons on each of the aromatic rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals of the benzylic CH₂, methoxy OCH₃, methyl CH₃, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for connecting molecular fragments. Key expected HMBC correlations would include:

From the benzylic protons to the quaternary aromatic carbons of their respective rings.

From the methoxy protons to the methoxy carbon and the aromatic carbon to which it is attached (C-O).

From the methyl protons to the methyl carbon and the aromatic carbon to which it is attached (C-CH₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum of this compound is expected to display several key absorption bands. A moderate, sharp band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Furthermore, the strong C-O stretching of the methoxy group's ether linkage would be prominent, likely around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, complements IR spectroscopy. Aromatic ring vibrations often produce strong signals in the Raman spectrum, making it particularly useful for analyzing the skeletal structure of the molecule.

Table of Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Secondary Amine (N-H) Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H (CH₂, CH₃) Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Ring Stretch 1450 - 1600 Medium-Strong
Ether (C-O-C) Asymmetric Stretch ~1250 Strong
Ether (C-O-C) Symmetric Stretch ~1030 Strong

This interactive table summarizes the characteristic vibrational modes expected for this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires the compound to be in a well-ordered, single-crystalline form.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. If suitable crystals could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles for every bond in the molecule.

Conformational details, such as the torsion angles describing the orientation of the two benzyl (B1604629) groups relative to the central amine.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (involving the amine N-H as a donor) and π-stacking between the aromatic rings, which govern the crystal packing.

The absence of a published crystal structure suggests that either the compound has not yet been subjected to crystallographic analysis or it exists as an oil or an amorphous solid under typical conditions, making single crystal growth challenging.

Applications and Research Utility of 4 Methoxy Benzyl 4 Methyl Benzyl Amine and Its Derivatives in Chemical Sciences

Role as Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine and its analogues, such as Benzyl-(4-methoxy-benzyl)-amine and Bis-(4-methoxybenzyl)-amine, makes them valuable precursors in the construction of more complex molecular architectures. researchgate.netnih.gov The primary amine analog, 4-Methoxybenzylamine (B45378), is a particularly important raw material and intermediate used in organic synthesis, including for pharmaceuticals, agrochemicals, and dyestuffs. youtube.com Derivatives of these amines are key components in the synthesis of various biologically active compounds. For instance, 4-Methoxybenzylamine serves as an intermediate for producing Idarubicin, a cancer treatment drug, and Meobentine, which has anti-arrhythmic properties. youtube.comphasetransfercatalysis.com

Precursor for Advanced Organic Materials and Polymers

The amine functionality in these compounds is reactive and allows for their incorporation into larger macromolecular structures. One notable application is the use of the precursor 4-Methoxybenzylamine in the synthesis of functionalized organopolyphosphazenes. youtube.comrsc.org These inorganic-organic hybrid polymers have been investigated for a range of applications, including for in vivo uses, highlighting the role of the amine as a gateway to advanced materials with potential biomedical utility. youtube.comrsc.org

Building Block for Heterocyclic Compounds and Chiral Scaffolds

The amine scaffold is a fundamental building block for a variety of nitrogen-containing heterocyclic compounds. Research has shown that 4-Aryl(benzyl)amino compounds can be used to prepare complex heterocyclic systems like pyridylquinolines. bldpharm.com Furthermore, derivatives such as Bis-(4-methoxybenzyl)-amine are employed as reagents in the preparation of (heteroarylamino)triazolamines, which have been investigated as antiviral agents against the Hepatitis C virus (HCV). nih.gov

The development of chiral versions of these amines is particularly significant. A patented method for synthesizing chiral 4-Methoxybenzylamine has been developed, underscoring its value as a chiral reagent. youtube.com Such chiral amines are critical intermediates. For example, the related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key raw material for the synthesis of (R, R)-formoterol, a long-acting beta-agonist used for treating asthma. acs.org The synthesis of this intermediate often employs a chiral auxiliary to ensure high stereoselectivity. acs.org

Derivative Application in Synthesis Resulting Compound Class
4-MethoxybenzylamineIntermediate for Idarubicin and Meobentine youtube.comphasetransfercatalysis.comPharmaceuticals
4-MethoxybenzylamineSynthesis of organopolyphosphazenes youtube.comrsc.orgAdvanced Polymers
4-Aryl(benzyl)amino compoundsPreparation of pyridylquinolines bldpharm.comHeterocyclic Compounds
Bis-(4-methoxybenzyl)-amineReagent for (heteroarylamino)triazolamines nih.govAntiviral Agents
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamineIntermediate for (R, R)-formoterol acs.orgChiral Pharmaceuticals

Applications in Catalysis and Ligand Design

The nitrogen atom in this compound, with its lone pair of electrons, offers potential for applications in catalysis, either directly or as a component of a larger catalytic system.

Investigation as a Chiral Auxiliary or Ligand Component in Asymmetric Synthesis

Chiral amines are cornerstones of asymmetric synthesis, where they can act as resolving agents, chiral auxiliaries, or ligands for metal catalysts. The synthesis of optically pure chiral 4-Methoxybenzylamine has been a subject of research, with one method involving Ullmann reaction on a chiral benzylamine (B48309) precursor. youtube.com Such compounds are considered desirable surrogates for other chiral benzylamines in inducing stereoselectivity. youtube.com In a related example, the synthesis of a chiral analogue of the title compound uses (R)-α-methylphenethylamine as a chiral auxiliary to direct the stereochemical outcome of a hydrogenation reaction, resulting in a chiral amine intermediate with high enantioselectivity. acs.org This demonstrates the principle that chiral scaffolds based on this amine structure can be pivotal in asymmetric transformations.

Role in Organocatalysis and Phase-Transfer Catalysis

While direct use of this compound as an organocatalyst is not prominently documented, its secondary amine structure is analogous to that found in well-known organocatalysts like proline. Secondary amines can catalyze reactions, for instance, by forming a nucleophilic enamine intermediate with a carbonyl compound, which can then react with an electrophile. youtube.com This mechanism is fundamental to many enantioselective organocatalytic reactions.

In the realm of phase-transfer catalysis (PTC), the active catalysts are typically quaternary ammonium (B1175870) salts. biosynth.com These salts act as shuttles, transferring anions from an aqueous phase to an organic phase to facilitate a reaction. biosynth.com A secondary amine like this compound would need to be quaternized (alkylated) to function as a phase-transfer catalyst. A common, inexpensive phase-transfer catalyst, benzyl (B1604629) trimethyl ammonium chloride, is derived from benzyl chloride and trimethylamine, illustrating that the benzyl moiety is a common structural feature in such catalysts. phasetransfercatalysis.com

Development of New Methodologies in Organic Chemistry Utilizing the Amine Moiety

The amine group is one of the most versatile functional groups in organic chemistry, and new methods are continually being developed to leverage its reactivity. The 4-methoxybenzyl (PMB) group, a key component of the title compound, is widely recognized as an effective protecting group for amines.

A robust and widely used method for preparing secondary amines from primary amines proceeds via the formation of a 2-nitrobenzenesulfonamide. In this multi-step sequence, a primary amine like 4-methoxybenzylamine is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This intermediate can then be alkylated, and the protecting sulfonamide group is subsequently cleaved under mild conditions using a thiol, such as thiophenol, to yield the desired secondary amine. This protection-alkylation-deprotection strategy is a powerful tool for the controlled synthesis of unsymmetrical secondary amines.

Reductive amination is another cornerstone methodology for synthesizing secondary amines like this compound. This reaction typically involves the condensation of an aldehyde (e.g., 4-methoxybenzaldehyde) with a primary amine (e.g., benzylamine) to form an imine, which is then reduced in situ or in a subsequent step using a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. Recent advancements focus on making these processes more efficient, for example, by conducting the imine formation and hydrogenation in a single pot, which simplifies the workflow and is scalable.

Methodology Starting Material Example Key Transformation Product Example
Sulfonamide-based N-alkylation4-MethoxybenzylamineProtection, alkylation, deprotectionN-(4-Methoxybenzyl)-3-phenylpropylamine
Reductive Amination4-Methoxybenzaldehyde (B44291) and BenzylamineImine formation and reductionBenzyl[(4-methoxyphenyl)methyl]amine
Synergistic SET/HAT Catalysis rsc.orgN,N-dimethylbenzylamineCsp³–H arylation at the N-benzylic position1,1-diarylmethylamines

More recently, novel catalytic systems have been developed that directly functionalize the C-H bonds adjacent to the nitrogen in benzylamines. One such method employs a synergistic combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis to achieve highly regioselective Csp³–H arylation at the N-benzylic position of various benzylamines. rsc.org This approach allows for the late-stage functionalization of complex molecules and the synthesis of 1,1-diarylmethylamines with high efficiency. rsc.org

Novel Coupling Reactions Involving the Amine Nitrogen

The nitrogen atom in this compound, with its lone pair of electrons, is a nucleophilic center and a potential participant in a variety of coupling reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. utexas.eduwikipedia.org The steric hindrance afforded by the two benzyl groups, combined with their distinct electronic properties, can influence the regioselectivity and efficiency of these transformations.

One area of potential application is in A³-coupling reactions , a powerful method for synthesizing propargylamines. These reactions involve the coupling of an aldehyde, an alkyne, and an amine, often catalyzed by transition metals like copper. researchgate.net The reactivity of this compound in such a reaction would be influenced by the electronic nature of its substituents. The electron-donating 4-methoxy group would enhance the nucleophilicity of the amine, potentially accelerating the reaction rate compared to unsubstituted dibenzylamine (B1670424).

Furthermore, this amine could serve as a substrate in dehydrogenative coupling reactions . For instance, ruthenium-catalyzed deaminative coupling of primary amines has been shown to produce secondary amines. organic-chemistry.org While the target compound is already a secondary amine, it could potentially undergo further coupling with other primary amines or participate in related C-N bond-forming reactions.

The development of palladium-catalyzed C-H activation and cross-coupling reactions has opened new avenues for the functionalization of amines. chu-lab.orgacs.org Although often requiring a directing group, the inherent structure of this compound could be explored for novel ortho-functionalization of its benzyl rings, with the amine nitrogen playing a crucial role in directing the catalyst. The electronic asymmetry of the molecule could lead to interesting regioselectivity in such reactions.

Below is a table summarizing potential coupling reactions and the expected role of this compound, based on reactions of similar secondary amines.

Coupling Reaction Type Potential Reactants Catalyst/Reagent Potential Product Influence of Substituents
A³-CouplingAldehyde, Terminal AlkyneCu(I) saltsSubstituted PropargylamineEnhanced nucleophilicity from the 4-methoxybenzyl group may increase reaction rates.
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium complexesTertiary AmineSteric hindrance may require specific ligand optimization for high yields.
Dehydrogenative CouplingPrimary AmineRuthenium complexesTertiary AmineThe unsymmetrical nature could lead to a mixture of products if the benzyl groups are cleaved.
C-H ArylationArylboronic AcidPalladium complexesOrtho-arylated BenzylamineThe amine could act as a directing group, with potential for regioselectivity based on the electronic differences between the two aryl rings. chu-lab.orgacs.org

Exploration in Supramolecular Chemistry and Molecular Recognition

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry and molecular recognition. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov

The amine contains a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), as well as two aromatic rings capable of engaging in π-π stacking interactions. The presence of both an electron-rich (4-methoxybenzyl) and a relatively electron-neutral (4-methylbenzyl) ring system could lead to specific, directional intermolecular interactions. This is a key principle in designing self-assembling systems. For instance, the assembly of benzimidazole (B57391) derivatives into complex supramolecular structures is driven by a combination of hydrogen bonding and π-π stacking. utexas.edu

In the context of molecular recognition , the amine could act as a host for guest molecules. The "cleft" formed by the two benzyl groups could provide a binding site for anions or neutral molecules through a combination of hydrogen bonding and hydrophobic interactions. The electronic properties of the aromatic rings can be tuned to selectively bind guests with complementary electronic features. For example, derivatives of this amine could be incorporated into larger macrocyclic structures to create sophisticated host-guest systems.

The self-assembly of this molecule in solution could lead to the formation of various nanostructures, such as fibers, sheets, or vesicles, depending on the solvent and other conditions. nih.gov The unsymmetrical nature of the molecule could induce a curvature in the self-assembled structures, leading to the formation of discrete, closed architectures.

The potential of this amine and its derivatives in supramolecular chemistry is summarized in the table below.

Supramolecular Phenomenon Key Structural Features Potential Application Governing Interactions
Self-AssemblyAromatic rings, N-H groupFormation of gels, fibers, or vesiclesπ-π stacking, Hydrogen bonding
Molecular Recognition (Host)N-H donor, nitrogen lone pair acceptor, aromatic cleftAnion sensing, selective binding of organic guestsHydrogen bonding, C-H···π interactions, van der Waals forces
Crystal EngineeringDefined molecular shape, potential for multiple non-covalent interactionsDesign of novel crystalline materials with specific packing motifsHydrogen bonding, π-π stacking

Future Research Directions and Perspectives in 4 Methoxy Benzyl 4 Methyl Benzyl Amine Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways and Catalytic Systems

The synthesis of secondary amines such as (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine has traditionally relied on methods like direct N-alkylation or reductive amination. However, these classical routes often contend with challenges like low selectivity and the need for harsh reaction conditions. rsc.orgopenstax.org The future of synthesizing this compound lies in the development of more sophisticated and efficient catalytic systems.

Promising research avenues include the advancement of transition-metal catalyzed reactions . These methods have revolutionized the synthesis of aryl amines and are increasingly being adapted for alkyl amines. k-online.comacs.org For instance, the use of photocatalysis in conjunction with copper catalysis allows for the use of readily available and stable alkyl carboxylic acids as starting materials, overcoming the limitations of using toxic and unstable alkyl halides. k-online.com Another innovative approach is the direct primary amination of C(sp³)-H bonds using iron-based catalysts, which can functionalize benzylic and other aliphatic bonds with high efficiency under aqueous conditions. organic-chemistry.org

Furthermore, metal-free organocatalysis presents a green alternative, avoiding potential contamination of the final product with metal residues, which is a critical concern in the synthesis of pharmaceuticals and functional materials. acs.org The exploration of catalytic methods such as 'hydrogen borrowing' amination of alcohols, advanced reductive amination of carbonyls, and hydroamination of unsaturated compounds from renewable resources is also a key area of future research. rsc.org

Interactive Table: Comparison of Modern Catalytic Systems for Amine Synthesis
Catalytic SystemDescriptionPotential Advantages for this compound Synthesis
Photoredox/Copper Catalysis Utilizes light and a copper catalyst to couple alkyl redox-active esters (derived from carboxylic acids) with an amine. k-online.comAvoids toxic alkyl halides, uses readily available starting materials, high functional group compatibility. k-online.com
Iron-Based C-H Amination Employs an iron catalyst to directly functionalize C(sp³)-H bonds with an amino group under aqueous conditions. organic-chemistry.orgHigh selectivity and efficiency for benzylic positions, applicable to complex molecules. organic-chemistry.org
'Hydrogen Borrowing' Amination Involves the catalytic dehydrogenation of an alcohol to an aldehyde, condensation with an amine, and subsequent reduction to the final amine. rsc.orgacs.orgHigh atom economy, uses alcohols which can be derived from renewable sources. rsc.orgeuropa.eu
Metal-Free Organocatalysis Uses organic molecules as catalysts for reactions like oxidative coupling of benzylamines. acs.orgAvoids heavy metal contamination, environmentally friendly. acs.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to accelerate research and development. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding the design of new synthetic routes and applications.

Quantitative Structure-Activity Relationship (QSAR) models are a key area of development. These models can be trained to predict various properties of secondary and aromatic amines based solely on their chemical structure. For example, models have been successfully developed to classify amines as genotoxic or non-genotoxic and to predict their oxidative degradation rates. nih.govresearchgate.netacs.org Applying such models to this compound could pre-emptively assess its stability and potential biological activity, saving significant experimental time and resources. These models often use descriptors calculated from the chemical structure, such as topological, geometric, and electronic properties. nih.gov

Furthermore, computational methods can be used to determine fundamental chemical properties with high accuracy. For instance, the dissociation constant (pKa) of amines can be calculated at various temperatures using thermodynamic cycles and computational chemistry software. mdpi.com This information is crucial for understanding the compound's behavior in different chemical environments and for designing reactions and applications, such as its potential use in CO2 capture. acs.org The development of machine learning regression models, like CatBoost, has shown high accuracy in predicting the degradation rates of amines based on their structural features. researchgate.net

Interactive Table: Applications of Computational Modeling in Amine Chemistry
Modeling TechniqueApplicationRelevance to this compound
QSAR Models Predicts biological activity (e.g., genotoxicity) and chemical properties (e.g., degradation rates) from molecular structure. nih.govacs.orgEnables early-stage assessment of safety and stability, guiding further development. nih.gov
Thermodynamic Cycle Calculations Determines fundamental properties like pKa values at different temperatures. mdpi.comProvides crucial data for reaction optimization and predicting behavior in various applications. mdpi.com
Machine Learning Regression Develops predictive models for complex properties like oxidative degradation rates based on structural inputs. researchgate.netAllows for rapid screening and design of more stable derivatives. researchgate.net
Quantum Chemistry Calculations Optimizes geometrical structures and calculates solvation energies to understand reaction mechanisms. mdpi.comOffers detailed insights into the compound's reactivity and interactions with its environment. mdpi.com

Integration into Materials Science and Supramolecular Chemistry for Functional Applications

The structural characteristics of this compound make it an interesting candidate for integration into advanced materials. Benzylamines, in general, serve as important intermediates in the production of a wide range of materials, including synthetic textiles and corrosion inhibitors. chemicalbook.comchemicalbook.com

A particularly exciting frontier is supramolecular chemistry , which focuses on the assembly of molecules through non-covalent interactions like hydrogen bonding and hydrophobic effects. youtube.comyoutube.com The amine functionality is a key player in directing these interactions, enabling the construction of complex, self-assembling systems. youtube.comnih.gov For this compound, the nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, facilitating the formation of ordered supramolecular structures.

Future research could explore the use of this compound in creating functional materials . For example, the reaction of amines with carboxylic acids to form ammonium (B1175870) carboxylate salts is a known strategy for developing materials with tunable properties for applications in ionic liquids and catalysis. mdpi.com The specific combination of the methoxy (B1213986) and methyl groups on the benzyl (B1604629) rings of this compound could lead to unique packing arrangements and material properties. Research into imine-based transient supramolecular polymers, where chemical stimuli can trigger changes in material properties, also highlights the potential for dynamic systems based on amine chemistry. nih.gov

Interactive Table: Potential Applications in Materials and Supramolecular Science
Application AreaConceptPotential Role of this compound
Functional Polymers Used as a monomer or building block for polymers with specific properties.The dibenzyl structure could impart rigidity and specific electronic properties to a polymer chain.
Corrosion Inhibitors Forms a protective layer on metal surfaces. chemicalbook.comThe amine group can adsorb onto metal surfaces, with the bulky benzyl groups providing a barrier.
Supramolecular Gels Self-assembles into a fibrous network that can trap solvent molecules.The specific hydrogen bonding and π-π stacking interactions could lead to the formation of novel gelators.
Crystal Engineering Controls the formation of crystalline solids with desired structures and properties. mdpi.comThe substituted benzyl groups can be used to direct the crystal packing through specific intermolecular interactions.
Drug Delivery Systems Forms part of a larger molecular assembly for encapsulating and releasing therapeutic agents. youtube.comThe amine could be functionalized to respond to pH changes for targeted drug release.

Investigation of Sustainable and Biocatalytic Approaches for Synthesis and Transformation

The push towards green chemistry is a major driver of innovation in chemical synthesis. rsc.org For this compound, future research will undoubtedly focus on sustainable production methods that minimize environmental impact.

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. manchester.ac.uk Enzymes such as ω-transaminases, imine reductases (IREDs), amine dehydrogenases (AmDHs), and reductive aminases (RedAms) have shown great potential for the synthesis of amines with high selectivity and under mild conditions. mdpi.comresearchgate.netacs.org These enzymatic routes can produce chiral amines with high enantiomeric excess, a critical requirement in the pharmaceutical industry. mdpi.comfrontiersin.org The discovery and engineering of novel enzymes from diverse environments, like marine sponges, continue to expand the biocatalytic toolbox. researchgate.net

One-pot biocatalytic cascades , where multiple enzymatic reactions are performed sequentially in the same reactor, represent a highly efficient approach. acs.org For example, a reductive aminase can be combined with an alcohol oxidase or a carboxylic acid reductase to achieve N-alkylation of amines using alcohols or carboxylic acids as the alkylating agents. acs.org

Furthermore, sourcing starting materials from renewable biomass is a key aspect of sustainable chemistry. europa.eu Lignocellulose, an abundant plant-based material, can be broken down into platform chemicals, including alcohols, that can then be converted into amines using catalytic methods like hydrogen borrowing. rsc.orgeuropa.eu Evaluating the "greenness" of these new synthetic pathways using tools like the CHEM21 green metrics toolkit will be essential to ensure they represent a genuine improvement in sustainability. rsc.orgrsc.org

Interactive Table: Biocatalytic and Sustainable Approaches for Amine Synthesis
ApproachDescriptionPotential Benefits for this compound
Transaminases (TAs) Catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. mdpi.comresearchgate.netHigh stereoselectivity, can be used for asymmetric synthesis. mdpi.com
Imine Reductases (IREDs) Catalyze the reduction of pre-formed imines to amines with high selectivity. manchester.ac.ukresearchgate.netDirect route to chiral secondary and tertiary amines. manchester.ac.uk
Amine Dehydrogenases (AmDHs) Perform reductive amination of ketones or aldehydes using ammonia. researchgate.netfrontiersin.orgCan produce chiral amines from simple starting materials. frontiersin.org
One-Pot Cascades Combine multiple enzymes in a single pot to perform a multi-step synthesis. acs.orgIncreased efficiency, reduced waste, and simplified workup procedures. acs.org
Biomass Valorization Uses renewable resources like lignocellulose as starting materials for chemical synthesis. rsc.orgeuropa.euReduces reliance on fossil fuels and creates a more sustainable chemical industry. europa.eu

Q & A

Q. What experimental strategies optimize the synthesis of (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine to achieve high purity?

To optimize purity, employ column chromatography with silica gel or recrystallization using polar aprotic solvents (e.g., ethanol) to isolate the product from byproducts . Monitor reaction progress via thin-layer chromatography (TLC) or ¹H NMR spectroscopy to track intermediate formation and confirm final product purity . For example, TLC analysis using dichloromethane/hexane gradients (visualized under UV) can resolve unreacted precursors, as demonstrated in thiosemicarbazone syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (DMSO-d6) to confirm aromatic protons (δ 6.5–7.5 ppm for benzyl groups) and methoxy/methylene signals (δ 3.2–4.0 ppm) .
  • FTIR : Validate functional groups (e.g., C-N stretch ~1250–1350 cm⁻¹, aromatic C-H ~3000–3100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, Cu-N distances in related complexes (1.936–2.199 Å) were resolved via SHELX, ensuring accurate coordination geometry . Compare results with computational models (DFT) to validate deviations .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing nucleophilic attacks on intermediates (e.g., over-alkylation or Schiff base formation) are common. Controlled stoichiometry (e.g., 1:1 molar ratio of benzyl halides to amines) and protective groups (e.g., nosyl groups) minimize byproducts . For instance, in Gabriel synthesis, regioselectivity is enhanced using bulky leaving groups to direct substitution .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) relevant to redox activity .
  • Molecular Docking : Screen for bioactivity (e.g., binding to enzyme active sites) using software like AutoDock Vina, referencing pyrazol-amine derivatives with anticancer activity .

Q. What strategies address solubility challenges in pharmacological assays?

  • Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) via post-synthetic modification, as seen in thiosemicarbazone derivatives .

Q. How do crystallographic software discrepancies impact structural interpretations?

SHELX programs prioritize manual refinement, which may yield different torsion angles compared to automated tools (e.g., Olex2). For example, SHELXL’s robust handling of twinned data reduces overfitting in high-symmetry crystals . Cross-validate with independent datasets or collaborative crystallography platforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.